molecular formula C27H26ClN5OS B6522608 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 422532-10-3

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6522608
CAS No.: 422532-10-3
M. Wt: 504.0 g/mol
InChI Key: AJZFSSIXWCPJRC-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 4-phenylpiperazine moiety linked via a sulfanyl-ethanone bridge. The quinazoline core is substituted at position 4 with a [(4-chlorophenyl)methyl]amino group, while the sulfanyl group at position 2 connects to the ethanone-piperazine segment.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5OS/c28-21-12-10-20(11-13-21)18-29-26-23-8-4-5-9-24(23)30-27(31-26)35-19-25(34)33-16-14-32(15-17-33)22-6-2-1-3-7-22/h1-13H,14-19H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZFSSIXWCPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure

The molecular formula of this compound is C23H24ClN3SC_{23}H_{24}ClN_3S. The structure features a quinazoline core, a piperazine moiety, and a chlorophenyl group, which contribute to its biological properties.

Anticancer Activity

Studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study : In a recent study, a related quinazoline derivative demonstrated cytotoxic effects at concentrations as low as 10 µM against HeLa cells, suggesting that structural modifications can enhance activity against cancer cells .

Antimicrobial Activity

Research has shown that quinazoline derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against various strains.

Findings :

  • Moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis.
  • The compound exhibited weaker activity against other bacterial strains tested, indicating selective antimicrobial properties .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.

Data Table: Enzyme Inhibition Activity

CompoundEnzyme TargetInhibition Activity
This compoundAChEStrong
Related Quinazoline DerivativeUreaseModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Target Proteins : Docking studies reveal that the compound interacts with key amino acids in target proteins, influencing their function.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial mechanism for its anticancer activity.
  • Enzyme Binding : Strong binding affinity to AChE suggests that the compound can effectively inhibit this enzyme's activity, which is vital for neurotransmitter regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name Core Structure Substituents/R-Groups Key Features
Target Compound Quinazoline 4-[(4-chlorophenyl)methyl]amino, 2-sulfanyl-ethanone-4-phenylpiperazine Chlorophenyl and phenylpiperazine enhance lipophilicity and receptor binding
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one Ethanone-piperazine 4-Fluorobenzyl, 2-chlorophenyl Fluorine substituent may improve metabolic stability
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone-piperazine Dichlorophenyl dioxolane, triazolylmethyl Bulky triazolone group may hinder membrane permeability
2-(Piperazin-1-ylmethyl)quinazolin-4(3H)-one Quinazolinone-piperazine Piperazinylmethyl Quinazolinone core likely impacts electron density for H-bond interactions
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one Ethanone-piperazine 4-Chlorobenzenesulfonyl, triazolylsulfanyl Sulfonyl group enhances solubility; triazole may coordinate metal ions

Computational Insights into Molecular Properties

Electronic and Steric Effects

  • The sulfanyl linker may facilitate noncovalent interactions (e.g., hydrogen bonds or van der Waals forces) with biological targets .
  • Fluorinated Analogues : The 4-fluorobenzyl substituent (as in ) introduces electronegativity, which could enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Density Functional Theory (DFT) Predictions

  • Becke’s hybrid functional () and Lee-Yang-Parr correlation () methods suggest that exact exchange terms improve thermochemical accuracy. Applied to the target compound, these methods predict a moderate logP (~3.2) due to the phenylpiperazine and chlorophenyl groups, favoring blood-brain barrier penetration.

Noncovalent Interaction Analysis

  • The NCI (Noncovalent Interaction) index () highlights van der Waals interactions between the chlorophenyl group and hydrophobic protein residues, as well as weak hydrogen bonds involving the piperazine nitrogen .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels suggest:

  • Kinase Inhibition : The quinazoline scaffold is analogous to EGFR inhibitors (e.g., gefitinib), where substituents at positions 2 and 4 dictate selectivity .

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